N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
“N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the attachment of the pyridine group, and the introduction of the cyclopropane and sulfonamide groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyridine ring, a cyclopropane ring, and a sulfonamide group. The arrangement of these groups could significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyridine rings are involved in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonamide group) would play a role .
Scientific Research Applications
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in creating natural product analogs and therapeutically relevant compounds. This indicates the potential of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide in synthesizing complex N-heterocycles (R. Philip et al., 2020).
Inhibition of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors towards Cytochrome P450 isoforms plays a critical role in drug metabolism and potential drug-drug interactions. Compounds like this compound, by virtue of their structural features, may participate in such selective inhibition, thereby influencing the pharmacokinetics of co-administered drugs (S. C. Khojasteh et al., 2011).
Sulfonamide Inhibitors
Sulfonamide compounds, including sulfonamide inhibitors, play a significant role in therapy against bacterial infections, demonstrating the structural versatility of sulfonamides in creating bacteriostatic antibiotics. This highlights the potential of this compound in antimicrobial applications (I. Gulcin & P. Taslimi, 2018).
Antimicrobial Activity of Piperazine Derivatives
Piperazine and its analogues, as core structures in various pharmacological agents, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores the significance of incorporating piperidine and pyridine structures, akin to those in this compound, for developing new anti-mycobacterial agents (P. Girase et al., 2020).
Chemosenory Applications of Pyridine Derivatives
Pyridine derivatives are recognized for their diverse biological activities and their utility in chemosensory applications. This emphasizes the potential of this compound in developing new chemosensors due to its pyridine component (Gasem Mohammad Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been reported to interact with various biological targets, including hypoxia-inducible factor 1 (hif-1) pathways .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
Related compounds have been reported to affect the hif-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to show improved water solubility compared to their 4-phenylpiperidine analogs .
Result of Action
Related compounds have been reported to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
For example, the arrangement of intercalated molecules within a layered structure can be influenced by the presence of SO3H groups of the host layers .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-1-2-14)16-11-12-5-9-17(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12,14,16H,1-2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMUQADEYMGMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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